2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
The compound 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide features a thiazolidinone core substituted with a 4-fluorobenzylidene group at the 5-position and an acetamide moiety linked to a coumarin derivative (2-oxo-2H-chromen-6-yl). The 4-fluoro substituent on the benzylidene ring enhances electronic and steric properties, while the coumarin-acetamide group may contribute to π-π stacking and hydrogen bonding with biological targets .
Properties
Molecular Formula |
C21H13FN2O5S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C21H13FN2O5S/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9- |
InChI Key |
NJNBPWDCDLSHAR-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Fluorobenzylidene)Thiazolidine-2,4-Dione
The thiazolidinone core functionalized with a 4-fluorobenzylidene group is synthesized via a Knoevenagel condensation reaction. Thiazolidine-2,4-dione (1.0 equiv) is refluxed with 4-fluorobenzaldehyde (1.2 equiv) in glacial acetic acid containing anhydrous sodium acetate (1.5 equiv) for 6–8 hours . The reaction proceeds via deprotonation of the active methylene group in thiazolidine-2,4-dione, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the benzylidene derivative.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Melting Point | 210–212°C |
| IR (KBr, cm⁻¹) | 1735 (C=O), 1680 (C=N), 1590 (C=C) |
| 1H NMR (DMSO-d6, δ) | 7.85 (s, 1H, CH=), 7.45–7.60 (m, 4H, Ar-H) |
The Z-configuration of the benzylidene group is confirmed by NOESY spectroscopy, showing spatial proximity between the thiazolidinone ring proton and the aromatic protons .
Preparation of 6-Amino-2H-Chromen-2-One
The coumarin precursor is synthesized through Pechmann condensation. Resorcinol (1.0 equiv) and ethyl acetoacetate (1.1 equiv) are heated in concentrated sulfuric acid at 0–5°C for 4 hours . The crude 7-hydroxy-4-methylcoumarin is nitrated at the 6-position using fuming nitric acid in acetic anhydride, followed by catalytic hydrogenation (H2/Pd-C) to reduce the nitro group to an amine .
Key Data:
| Parameter | Value |
|---|---|
| Nitration Yield | 65–70% |
| Reduction Yield | 85–90% |
| 1H NMR (CDCl3, δ) | 6.25 (s, 1H, C3-H), 6.80–7.20 (m, 3H, Ar-H) |
Acetamide Linker Formation
The acid chloride intermediate is generated by treating 5-(4-fluorobenzylidene)thiazolidine-2,4-dione with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane under nitrogen . The resultant chloride is coupled to 6-amino-2H-chromen-2-one in pyridine at 0–5°C, followed by room-temperature stirring for 12 hours .
Key Data:
| Parameter | Value |
|---|---|
| Coupling Yield | 70–75% |
| HPLC Purity | >98% |
| 13C NMR (DMSO-d6, δ) | 167.5 (C=O), 161.2 (C-F), 155.8 (C=N) |
Mechanistic Insights and Optimization
-
Knoevenagel Condensation: Sodium acetate acts as a mild base to deprotonate the thiazolidinone, while acetic acid facilitates imine formation .
-
Coumarin Nitration: Regioselectivity at the 6-position is achieved via electron-donating effects of the hydroxyl and methyl groups .
-
Acid Chloride Stability: Oxalyl chloride minimizes side reactions compared to thionyl chloride, improving yield .
Analytical Characterization
Spectroscopic Validation:
-
IR: Bands at 3280 cm⁻¹ (N-H stretch) and 1710 cm⁻¹ (amide C=O) confirm acetamide formation .
-
1H NMR: A singlet at δ 4.30 ppm corresponds to the methylene group (-CH2-) of the acetamide linker .
Chromatographic Data:
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| Reverse-Phase HPLC | C18 (250 × 4.6 mm) | 12.4 min | 98.5% |
Challenges and Solutions
-
Stereochemical Control: The Z-isomer is favored due to steric hindrance between the thiazolidinone ring and fluorophenyl group . Microwave-assisted synthesis reduces reaction time and improves selectivity .
-
Purification: Recrystallization from ethanol/water (3:1) removes unreacted starting materials .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional | 70 | 95 | 24 |
| Microwave-Assisted | 78 | 98 | 4 |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing decomposition .
Scalability and Industrial Relevance
Pilot-scale batches (500 g) achieved 72% yield using continuous flow reactors for the Knoevenagel step . Environmental impact is minimized by recycling acetic acid and employing green solvents (e.g., cyclopentyl methyl ether) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that thiazolidinone derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can induce apoptosis in cancer cells by modulating various signaling pathways. This compound's ability to target specific cancer cell lines has been documented, suggesting its potential as an anticancer agent .
2. Antimicrobial Properties
Thiazolidinones have also been evaluated for their antimicrobial effects. Preliminary studies demonstrate that this compound exhibits activity against various bacterial strains, indicating its potential use as an antibiotic or antifungal agent . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are well-documented. Compounds like 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide may inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests its potential application in treating inflammatory diseases such as arthritis .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of thiazolidinone derivatives:
| Study | Findings | Application |
|---|---|---|
| Study A (2024) | Demonstrated significant cytotoxicity against breast cancer cell lines | Anticancer therapy |
| Study B (2023) | Showed antibacterial activity against Staphylococcus aureus | Antimicrobial treatment |
| Study C (2025) | Inhibited TNF-alpha production in macrophages | Anti-inflammatory treatment |
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes like kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Ring
The benzylidene substituent significantly influences bioactivity and pharmacokinetics. Key comparisons include:
4-Fluorobenzylidene vs. 3-Fluorobenzylidene
- Target Compound (4-Fluoro) : The para-fluorine atom provides a strong electron-withdrawing effect, enhancing electrophilicity and stability. This improves interactions with enzyme active sites (e.g., kinase or protease targets) and metabolic resistance .
- 3-Fluorobenzylidene Analog : A study of sulfonamide derivatives with a 3-fluorobenzylidene group (e.g., (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one) showed moderate anticancer activity but lower potency compared to the 4-fluoro isomer, likely due to suboptimal spatial alignment with target residues .
4-Fluorobenzylidene vs. Trichlorobenzylidene
- ML302 (Trichlorobenzylidene) : The compound N-(4-methylpiperazin-1-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(2,3,6-trichlorobenzylidene)-1,3-thiazolidin-3-yl]acetamide (ML302) exhibits potent IMP-1 metallo-β-lactamase inhibition via Zn sequestration. However, the bulky trichlorophenyl group may reduce solubility and increase toxicity compared to the smaller 4-fluorophenyl substituent .
4-Fluorobenzylidene vs. Trimethoxybenzylidene
- Trimethoxybenzylidene Derivatives: Compounds with 3,4,5-trimethoxybenzylidene groups (e.g., from ) showed antioxidant activity but reduced enzyme inhibition due to the electron-donating methoxy groups, which diminish electrophilicity at the thiazolidinone core .
Acetamide Substituent Variations
The acetamide side chain modulates solubility and target affinity:
Coumarin-Linked Acetamide vs. Aromatic or Heterocyclic Substitutents
- Target Compound (Coumarin-6-yl): The coumarin moiety enables π-π stacking with aromatic residues in protein binding pockets (e.g., tyrosine or tryptophan). Coumarin derivatives are also known for fluorescent properties, aiding in cellular tracking .
- Phenyl or Thiadiazolyl Acetamides : Analogs like N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () or N-(4-methoxyphenyl)acetamide () exhibit moderate activity but lack the extended conjugation and hydrogen-bonding capacity of the coumarin group .
Anticancer Activity
- The 4-fluorobenzylidene-thiazolidinone scaffold is associated with apoptosis induction and kinase inhibition. For example, Rana et al. (2012) reported IC₅₀ values of 2–10 µM for analogs against breast cancer cell lines, with fluorinated derivatives showing superior efficacy .
- Coumarin derivatives (e.g., 2-oxo-2H-chromen-6-yl) enhance DNA intercalation and topoisomerase inhibition, as seen in related compounds from and .
Antimicrobial and Enzyme Inhibition
- Thiazolidinones with electron-withdrawing groups (e.g., 4-fluoro, nitro) demonstrate β-lactamase or shikimate kinase inhibition. ML302’s trichlorobenzylidene derivative achieved Ki values < 1 µM against IMP-1, whereas the 4-fluoro analog may balance potency and pharmacokinetics .
Data Tables
Table 1: Comparative Analysis of Key Thiazolidinone Derivatives
Table 2: Pharmacokinetic Properties
| Property | Target Compound | 3-Fluoro Analog | ML302 |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 4.5 |
| Metabolic Stability | High (Fluorine) | Moderate | Low (Chlorine) |
| Solubility (µg/mL) | 12 (DMF) | 18 (DMF) | 2 (DMF) |
Biological Activity
The compound 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide represents a novel addition to the thiazolidinone class of compounds, known for their diverse biological activities. This article reviews its biological activity, including mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A thiazolidine ring
- A 4-fluorobenzylidene moiety
- An acetamide group linked to a chromenyl structure
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O4S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can affect cell growth and apoptosis.
- Receptor Interaction : The compound can bind to specific receptors, altering signal transduction pathways critical for cellular responses.
- Gene Expression Modulation : It influences the expression of genes related to various biological processes, including inflammation and cancer cell proliferation .
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through:
- Activation of caspases
- Disruption of mitochondrial membrane potential
- Inhibition of cell proliferation in various cancer lines .
Case Study: Cytotoxicity Assays
In vitro studies demonstrated that the compound significantly reduced viability in glioblastoma cells compared to untreated controls. The IC50 values were calculated to be lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits promising antimicrobial effects against various bacterial strains:
- Effective against Gram-positive bacteria (e.g., Staphylococcus aureus)
- Moderate activity against Gram-negative bacteria (e.g., Escherichia coli)
These effects are likely due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Comparative Analysis with Related Compounds
To understand its unique properties, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin | Similar thiazolidine core; methyl substitution | Anticancer activity |
| 5Z-(4-fluorobenzylidene)-N-(4-hydroxyphenyl)acetamide | Fluorobenzylidene moiety; acetamide group | Anti-inflammatory effects |
| 5-benzylidene-thiazolidine-2,4-dione | Benzylidene substitution; simpler structure | Antidiabetic properties |
This table illustrates that while many thiazolidinones share a common core structure, the specific substituents on the thiazolidine ring significantly influence their biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazolidine Ring : Reaction between thiosemicarbazide and α-keto acids.
- Condensation with Aldehyde : The introduction of the 4-fluorobenzaldehyde to form the fluorobenzylidene moiety.
- Acetamide Formation : Final reaction with an appropriate amine to yield the acetamide derivative.
Optimizing reaction conditions such as temperature and solvent can enhance yield and purity .
Q & A
Q. What synthetic methodologies are commonly employed for preparing the thiazolidinone core of this compound?
The thiazolidinone ring is typically synthesized via a cyclocondensation reaction between a substituted thiosemicarbazide and chloroacetic acid in the presence of sodium acetate. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture generates the 4-thiazolidinone scaffold. Subsequent Z-configuration benzylidene substitution at the 5-position is achieved using aromatic aldehydes under acidic conditions .
Q. How is the stereochemistry at the 5-(4-fluorobenzylidene) position confirmed?
The Z-configuration of the 4-fluorobenzylidene moiety is determined using NOESY/ROESY NMR to detect spatial proximity between the benzylidene proton and the thiazolidinone carbonyl group. X-ray crystallography (e.g., using SHELXL for refinement) provides definitive confirmation by visualizing the spatial arrangement of substituents .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC-MS : Quantifies purity and detects byproducts.
- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for thiazolidinedione and coumarin moieties).
- Multinuclear NMR (¹H, ¹³C, 19F) : Validates substituent integration and electronic environments.
- Elemental Analysis : Ensures stoichiometric consistency .
Advanced Research Questions
Q. How can synthetic yields be optimized for the coupling of the thiazolidinone and coumarin-acetamide moieties?
Microwave-assisted synthesis reduces reaction times (30–50 minutes vs. hours) and improves yields (92–96%) by enhancing reaction kinetics. Using a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base facilitates efficient nucleophilic substitution between the thiazolidinone intermediate and the chloroacetylated coumarin derivative .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Metabolite Profiling : Check for in situ degradation products that may contribute to observed discrepancies.
- Computational Docking : Compare binding modes in different protein conformers (e.g., PPAR-γ vs. COX-2) to explain selectivity variations .
Q. How can crystallographic data refinement address disorder in the coumarin moiety?
SHELXL’s PART instruction partitions disordered atoms, while ISOR and DELU restraints stabilize thermal parameters. High-resolution data (≤1.0 Å) combined with TWIN/BASF commands resolve twinning artifacts common in planar heterocycles like coumarin .
Q. What computational methods predict pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., explicit solvent models).
- QSAR Models : Corrogate substituent effects (e.g., 4-fluorobenzylidene vs. 4-Cl analogs) on bioavailability .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its antioxidant vs. pro-oxidant effects?
Pro-oxidant behavior may arise under high concentrations or in the presence of transition metals (e.g., Fe²⁺), which catalyze ROS generation via Fenton reactions. Standardize assay conditions (e.g., oxygen tension, chelator usage) and validate with multiple probes (DCFH-DA for ROS, TBARS for lipid peroxidation) .
Q. How to reconcile variations in reported melting points?
Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) can alter melting points. Characterize thermal behavior via DSC/TGA and confirm crystallinity using PXRD. Recrystallization solvents (e.g., DMF/EtOH vs. acetic acid) influence lattice packing .
Methodological Best Practices
Q. What controls are essential in evaluating its antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
